molecular formula C8F6O2 B6292060 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride CAS No. 950-70-9

2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride

Cat. No.: B6292060
CAS No.: 950-70-9
M. Wt: 242.07 g/mol
InChI Key: ROHSNXARKQFYRZ-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride is a fluorinated aromatic compound with the molecular formula C8F6O2. It is known for its high reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of four fluorine atoms and two carbonyl fluoride groups attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride typically involves the fluorination of terephthalic acid derivatives. One common method is the reaction of 2,3,5,6-tetrafluoroterephthalic acid with thionyl chloride to produce the corresponding acid chloride, which is then treated with hydrogen fluoride to yield the difluoride .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex fluorinated compounds.

    Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

    Industry: Utilized in the production of high-performance polymers and materials.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride involves its high reactivity due to the presence of electron-withdrawing fluorine atoms and carbonyl fluoride groups. These functional groups make the compound highly electrophilic, facilitating various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoroterephthalic acid
  • 2,3,5,6-Tetrafluoroterephthaloyl chloride
  • 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl chloride

Uniqueness

2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride is unique due to its dual carbonyl fluoride groups, which provide distinct reactivity compared to other similar compounds. This makes it particularly valuable in the synthesis of specialized fluorinated materials and intermediates .

Properties

IUPAC Name

2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F6O2/c9-3-1(7(13)15)4(10)6(12)2(5(3)11)8(14)16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHSNXARKQFYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(=O)F)F)F)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568802
Record name 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950-70-9
Record name 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl difluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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